2H-Chromene-3-sulfonyl fluoride
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Description
2H-Chromene-3-sulfonyl fluoride is a heterocyclic compound with a chromene scaffold. It belongs to the class of 2H-chromenes , which are oxygen-containing heterocycles. These compounds have diverse applications, including natural products, pharmaceutical agents, and materials science .
Synthesis Analysis
- Late-Stage Functionalization : Modifications of the parent 2H-chromenes occur at later stages of synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromene core with a sulfonyl fluoride group attached. The sulfonyl fluoride moiety imparts reactivity and specificity to the compound .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis Methods
Electrochemical Oxidative Coupling : An electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride, has been developed. This mild and environmentally benign method displays a broad substrate scope, encompassing various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).
Visible-Light-Mediated Synthesis : A visible-light-mediated decarboxylative fluorosulfonylethylation method enables the synthesis of aliphatic sulfonyl fluorides from a wide range of carboxylic acids. This metal-free approach is suitable for modifying natural products like amino acids, peptides, and drugs (Xu et al., 2019).
Advanced Oxidation Processes
- Degradation of 6:2 Fluorotelomer Sulfonate : The study of 6:2 Fluorotelomer sulfonate (FTS) in various advanced oxidation processes revealed that UV with hydrogen peroxide is the most effective method for degradation. The process results in the formation of shorter chain perfluoroalkyl carboxylic acids and fluoride ions (Yang et al., 2014).
Chemical Biology and Drug Discovery
Radical Fluorosulfonylation : This technique offers a new approach to synthesize alkenyl sulfonyl fluorides, including structures challenging to synthesize with other methods. It's significant for its applications in chemical biology and drug discovery (Liao et al., 2020).
Machine Learning in Reaction Prediction : Machine learning has been used to map the reaction landscape of sulfonyl fluorides, enabling accurate prediction of high-yielding conditions for various substrates. This advancement aids in the efficient fluorination of diverse alcohol classes (Nielsen et al., 2018).
Catalysis
- MIL-101 MOF in 2H-Chromene Dimerization : The MIL-101–SO3H MOF catalyst effectively catalyzes the homo-dimerization of 2H-chromenes. This catalysis results in high yield and diastereoselectivity under mild conditions, generating benzopyranobenzopyran polycyclic structures (Du et al., 2018).
Sensor Development
- Fluoride Ion Detection : A novel coumarin-based sensor was synthesized for selectively recognizing fluoride ions. This sensor's spectral change upon fluoride ion addition is attributed to increased charge density and rigidity in the molecule (Li et al., 2009).
Properties
IUPAC Name |
2H-chromene-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHLMSUUOCUZMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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